(4-((3,3-Diethylureido)methyl)phenyl)boronic acid is a specialized boronic acid compound characterized by its unique structure and functional properties. Boronic acids, in general, are organic compounds containing a boron atom bonded to a hydroxyl group and an organic moiety. This specific compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to form reversible covalent bonds with diols.
The synthesis of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine group of 3,3-diethylurea on the electrophilic boron center of phenylboronic acid, leading to the formation of a stable boronate complex .
The molecular structure of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid features:
The structural formula can be represented as follows:
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid participates in several key reactions:
The reactions typically proceed via a mechanism involving the coordination of the boron atom with a nucleophile (such as a diol), followed by subsequent steps leading to ester formation or cross-coupling.
The mechanism of action for (4-((3,3-Diethylureido)methyl)phenyl)boronic acid primarily involves:
This mechanism is crucial for applications in biochemical sensing and drug design, where selective binding to specific biomolecules is required .
Relevant data includes its melting point and boiling point which are critical for handling and application purposes.
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid has several significant applications:
The strategic disconnection of (4-((3,3-diethylureido)methyl)phenyl)boronic acid (C₁₂H₁₉BN₂O₃, MW 250.10 g/mol) reveals two primary synthons: a boronic acid-containing benzylamine and a diethylcarbamoyl electrophile. The core retrosynthetic pathway involves:
Target molecule → 4-(aminomethyl)phenylboronic acid + diethylcarbamoyl synthon
The critical disconnection occurs at the ureido C–N bond proximal to the diethyl group, highlighting nucleophilic acyl substitution as the key bond-forming step. The aromatic boronic acid moiety necessitates orthogonal protection due to its Lewis acidity and propensity for protodeboronation or self-condensation under acidic/basic conditions [4] [8]. A viable retrosynthetic tree includes:
Path A is synthetically preferred due to commercial availability of 4-(aminomethyl)phenylboronic acid and diethylcarbamoyl chloride, though the nucleophilicity mismatch between the aromatic amine and carbonyl electrophile demands careful optimization [3] [10]. The boron moiety’s hydrolytic sensitivity further mandates protection strategies prior to ureido bond formation, as boronic acids catalyze urea hydrolysis under acidic conditions [1] [9].
Table 1: Retrosynthetic Pathways for (4-((3,3-Diethylureido)methyl)phenyl)boronic Acid
Disconnection Site | Synthons Generated | Synthetic Challenges | Protection Requirement |
---|---|---|---|
Ureido N–C bond | 4-(Aminomethyl)phenylboronic acid + ClC(O)NEt₂ | Competitive bis-acylation; boron instability | Boron masking essential |
Benzylic C–N bond | 4-Formylphenylboronic acid + H₂NC(O)NEt₂ | Reductive amination side reactions | Boron masking recommended |
Carbamoyl N–C bond | 4-(Isocyanatomethyl)phenylboronate + HNEt₂ | Isocyanate handling; low yields | Boron masking mandatory |
The conjugation of 3,3-diethylurea to the boronic acid-functionalized benzylamine exploits nucleophilic acyl substitution, requiring precise control to prevent boronic acid degradation. Key optimization parameters include:
Solvent Selection: Polar aprotic solvents (DMF, dichloromethane) maximize electrophile solubility while minimizing boronic acid self-condensation. DMF enhances reaction rates due to its high dielectric constant (ε = 36.7), but necessitates strict anhydrous conditions to avoid competitive hydrolysis. Dichloromethane (ε = 8.9) offers milder reactivity, reducing boroxine formation but requiring extended reaction times (12–24 h) [6] [10].
Base and Stoichiometry: Tertiary amines (triethylamine, DIPEA) at 1.5–2.0 equivalents act as acid scavengers, preventing boronic acid protonation and subsequent decomposition. Excess diethylcarbamoyl chloride (1.2 equiv) drives the reaction to >90% conversion but risks gem-diethylchloroformamide formation, a potent electrophile causing bis-alkylation. Stoichiometric control at 1.05 equiv electrophile suppresses this side reaction [3] [6].
Temperature and Concentration: Reactions conducted at 0–5°C suppress exothermic dimerization pathways, while concentrations of 0.1–0.3 M balance reaction rate and boronic acid stability. Elevated temperatures (>30°C) accelerate protodeboronation, particularly with electron-rich arylboronic acids [4] [9].
Table 2: Optimized Conditions for Ureido Bond Formation
Parameter | Optimal Condition | Effect on Yield | Side Reactions Observed |
---|---|---|---|
Solvent | Anhydrous DMF | 85–90% | Boroxine formation at >40°C |
Base | DIPEA (1.5 equiv) | 88% | <5% bis-acylation |
Electrophile | Diethylcarbamoyl chloride (1.05 equiv) | 92% | Chloroformamide adducts with excess |
Temperature | 0°C → 25°C gradual warming | 90% | Protodeboronation above 30°C |
Concentration | 0.2 M in amine | 87% | Polymerization at >0.5 M |
Post-reaction purification leverages the differential solubility of the ureido-boronic acid. Ethanol/water recrystallization (1:3 v/v) yields crystalline product (mp 142–145°C), while silica-free methods (ion-exchange resins) avoid boronate esterification with surface silanols [8] [10].
Orthogonal protection of the boronic acid moiety is essential during ureido formation to prevent: (a) nucleophilic quenching by amines, (b) acid-catalyzed protodeboronation, and (c) boroxine trimerization. Effective masking strategies include:
Pinacol Esterification: Treatment with pinacol (1.1 equiv) in toluene under Dean-Stark conditions provides the pinacol boronate ester (>95% yield). This cyclic ester exhibits exceptional stability toward nucleophiles and electrophiles during subsequent ureido coupling. Deprotection employs mild hydrolysis (pH 5.0 acetate buffer, 25°C) or transesterification with phenylboronic acid [4] [8].
MIDA Boronate Formation: The N-methyliminodiacetic acid (MIDA) group forms a trivalent boron complex resistant to nucleophiles and bases. Synthesis involves refluxing 4-(aminomethyl)phenylboronic acid with MIDA in methanol (80°C, 12 h). The MIDA group’s kinetic stability permits chromatographic purification on silica. Cleavage requires vigorous conditions (1 M NaOH, 60°C), limiting compatibility with base-sensitive ureas [4] [9].
Ethanolamine Chelation: This amino alcohol forms a tetrahedral boronate that precipitates from aqueous solutions, enabling purification without chromatography. The complex dissociates at pH <4.0, regenerating the boronic acid. However, competitive coordination with the ureido carbonyl can occur if excess ethanolamine remains [1] [8].
Table 3: Boron Protection-Deprotection Performance in Ureido Synthesis
Protecting Group | Protection Yield | Compatibility with Ureido Formation | Deprotection Conditions | Overall Yield* |
---|---|---|---|---|
Pinacol (Bpin) | 95% | Excellent | pH 5.0 buffer, 25°C, 2 h | 82% |
MIDA | 85% | Good | 1 M NaOH, 60°C, 6 h | 78% |
Ethanolamine | 90% (precipitate) | Moderate | 1 M HCl, 0°C, 30 min | 75% |
Overall yield: protected intermediate → deprotected ureido-boronic acid product |
Orthogonal Reactivity: The Bpin group enables palladium-catalyzed transformations (e.g., Suzuki coupling) on halogenated aryl precursors prior to deprotection and ureido conjugation. This facilitates access to biphenyl- and heteroaryl-modified analogs without urea degradation [4] [8].
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